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7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, with the molecular formula , is an organic compound characterized by a unique structure that features a heptene chain connecting a phenyl group and a hydroxy-methoxyphenyl group. This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxy and methoxy substituents enhances its reactivity and biological interactions, making it a subject of interest in various scientific fields.
Research indicates that 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one exhibits significant biological activities, including:
The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the following methods:
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has potential applications in various fields:
Studies have indicated that 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one interacts with several molecular targets, influencing various biochemical pathways. Its mechanisms include:
Several compounds share structural similarities with 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxychalcone | Contains a hydroxyl group on the B ring | Known for its flavonoid activity |
| 2',4'-Dihydroxychalcone | Two hydroxyl groups on the B ring | Exhibits enhanced antioxidant properties |
| 5-Hydroxyflavone | Contains a hydroxyl group on the A ring | Known for its neuroprotective effects |
| 7-Methoxyflavone | Methoxy group on the A ring | Displays anti-inflammatory properties |
The uniqueness of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one lies in its specific combination of hydroxy and methoxy groups along with its heptene structure, which contributes to its diverse biological activities and potential therapeutic applications .
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one through characteristic chemical shift patterns and coupling constants that are consistent with the diarylheptanoid framework [1] [2].
The proton nuclear magnetic resonance spectrum of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one exhibits distinctive signals that confirm the presence of the enone functionality and aromatic substitution patterns [1]. The olefinic protons appear as two distinct doublets at δ 6.11 and δ 6.60 parts per million with a large coupling constant of 16 hertz, definitively establishing the E-configuration of the carbon-carbon double bond [1] [3]. This coupling constant is characteristic of trans-disubstituted alkenes and represents a key structural identifier for the compound.
The aromatic proton signals in the phenyl ring system appear in the downfield region between δ 7.1-7.3 parts per million as complex multiplets, consistent with monosubstituted benzene ring systems [1]. The 4-hydroxy-3-methoxyphenyl substituent displays a characteristic substitution pattern with three distinct aromatic proton signals: a doublet at δ 6.6-6.8 parts per million (J = 2 hertz) assigned to the 2-position proton, a doublet at δ 6.6-6.8 parts per million (J = 8 hertz) assigned to the 5-position proton, and a doublet of doublets at δ 6.8-6.9 parts per million (J = 8, 2 hertz) assigned to the 6-position proton [1] [4].
The methoxy group appears as a sharp singlet at δ 3.87 parts per million, integrating for three protons and representing the characteristic chemical shift for aromatic methoxy substituents [1] [4]. The aliphatic methylene protons of the heptane chain appear as complex multiplets in the δ 2.7-2.9 parts per million region, with the protons adjacent to the carbonyl group showing characteristic downfield shifts due to the electron-withdrawing effect of the ketone functionality [1].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts that confirm the molecular framework [1] [5]. The carbonyl carbon appears at approximately δ 200 parts per million, consistent with an α,β-unsaturated ketone system where conjugation with the alkene reduces the typical ketone chemical shift from the normal range of 205-220 parts per million [1] [6].
The olefinic carbons of the E-double bond system appear at δ 130 and δ 145 parts per million, with the carbon closer to the carbonyl group appearing more downfield due to the electron-withdrawing effect of the ketone functionality [1]. The aromatic carbons display chemical shifts characteristic of substituted benzene rings, with quaternary carbons appearing at δ 140, δ 133, δ 148, and δ 146 parts per million [1] [4].
The methoxy carbon appears at δ 56 parts per million, which is the standard chemical shift range for aromatic methoxy groups [1] [4]. The aliphatic carbons of the heptane chain appear in the expected range of δ 30-45 parts per million, with the carbon adjacent to the carbonyl group showing a characteristic downfield shift to approximately δ 45 parts per million [1].
Infrared spectroscopy provides definitive identification of the functional groups present in 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one through characteristic absorption bands that correspond to specific vibrational modes [7] [8] [9].
The most prominent absorption in the infrared spectrum occurs in the carbonyl stretching region at 1650-1680 wavenumbers [7] [9] [10]. This frequency is characteristic of α,β-unsaturated ketones, where conjugation with the carbon-carbon double bond reduces the typical ketone stretching frequency from the normal range of 1715 ± 7 wavenumbers to lower frequencies [9] [11]. The conjugation delocalizes electron density away from the carbonyl bond, effectively reducing its bond order and resulting in a lower stretching frequency [9] [12].
The intensity of this absorption is exceptionally strong due to the large dipole moment change that occurs during the stretching vibration of the highly polar carbon-oxygen double bond [10] [13]. The carbonyl group exhibits one of the most intense infrared absorptions in organic molecules because of the substantial electronegativity difference between carbon and oxygen atoms [10].
The phenolic hydroxyl group produces a characteristic broad absorption band in the 3200-3600 wavenumber region [8] [14]. This broadening results from extensive intermolecular hydrogen bonding between hydroxyl groups in different molecules, which creates a distribution of hydrogen bond strengths and corresponding stretching frequencies [8]. The phenolic nature of the hydroxyl group is confirmed by the specific chemical shift and the observation that the absorption remains broad even in dilute solutions.
Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers, providing confirmation of the benzene ring systems [8] [15]. These absorptions are typically of medium intensity and appear as sharp bands due to the uniform environment of aromatic hydrogen atoms [8]. The aliphatic carbon-hydrogen stretching vibrations appear at 2850-3000 wavenumbers with strong intensity, corresponding to the methylene and methyl groups in the heptane chain and methoxy substituent [8] [15].
The carbon-carbon double bond of the enone system produces a medium-intensity absorption at 1620-1680 wavenumbers [8] [13]. This absorption often overlaps with the aromatic carbon-carbon stretching vibrations, which appear as strong bands at 1450-1600 wavenumbers [8] [15]. The aromatic stretching vibrations are particularly intense due to the presence of two benzene ring systems in the molecule.
The trans-geometry of the alkene is confirmed by a characteristic out-of-plane bending vibration at 960-980 wavenumbers [8]. This absorption is diagnostic for E-disubstituted alkenes and provides additional confirmation of the stereochemistry established by nuclear magnetic resonance coupling constants [8].
The methoxy group produces strong carbon-oxygen stretching absorptions at 1000-1300 wavenumbers [8] [14]. These absorptions are characteristic of aromatic ether linkages and appear with high intensity due to the polar nature of the carbon-oxygen bond [8]. The phenolic carbon-oxygen bond produces additional strong absorptions in the 1200-1300 wavenumber region, which can be distinguished from the ether absorptions through careful analysis of the band positions and intensities [8] [14].
Mass spectrometry of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one reveals characteristic fragmentation patterns that are consistent with diarylheptanoid structures and provide definitive molecular weight determination [3] [16] [17].
The molecular ion peak appears at mass-to-charge ratio 310, corresponding to the molecular formula C₂₀H₂₂O₃ [18] [4]. The intensity of the molecular ion is typically variable, as is common for diarylheptanoid compounds where extensive fragmentation occurs due to the presence of multiple weak bonds and stabilized fragment ions [3] [16].
The primary fragmentation pathways involve α-cleavage adjacent to the carbonyl group, resulting in loss of 29 mass units (formyl radical) to produce a fragment ion at mass-to-charge ratio 281 [3] [19]. Additional α-cleavage processes lead to loss of 15 mass units (methyl radical) from the methoxy group, producing a fragment ion at mass-to-charge ratio 295 [3]. These fragmentations are characteristic of methoxy-substituted aromatic ketones and provide structural confirmation.
The mass spectrum exhibits fragment ions at mass-to-charge ratios 91, 105, and 117, which are diagnostic for diarylheptanoid structures [3] [16]. The base peak typically appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺), which is formed through benzylic cleavage and subsequent cyclization [3] [19]. This fragment is exceptionally stable due to aromatic character and represents the most abundant ion in the spectrum.
The fragment ion at mass-to-charge ratio 105 corresponds to a phenylethyl cation formed through benzylic cleavage with retention of two carbon atoms from the aliphatic chain [3]. The fragment at mass-to-charge ratio 117 represents a phenylpropyl cation formed through similar benzylic cleavage processes but with retention of three carbon atoms [3].
The 4-hydroxy-3-methoxyphenyl substituent produces characteristic fragment ions at mass-to-charge ratios 137 and 122 [3]. The fragment at mass-to-charge ratio 137 corresponds to the intact methoxyphenyl cation formed through cleavage of the aliphatic chain [3]. Loss of the methyl radical from this fragment produces the ion at mass-to-charge ratio 122, representing the hydroxyphenyl cation [3].
Additional fragmentation of the substituted aromatic ring leads to loss of formaldehyde (30 mass units) and carbon monoxide (28 mass units), producing secondary fragment ions that provide detailed structural information about the substitution pattern [3] [19]. These fragmentations are characteristic of phenolic ethers and confirm the presence of both hydroxyl and methoxy substituents on the aromatic ring.
The compound undergoes McLafferty rearrangement processes characteristic of carbonyl-containing molecules, resulting in loss of 45 mass units to produce a fragment ion at mass-to-charge ratio 265 [19]. This rearrangement involves a six-membered cyclic transition state that transfers a hydrogen atom from the γ-position to the carbonyl oxygen, followed by cleavage of the β-carbon bond [19].
Additional rearrangement processes lead to elimination of larger alkyl fragments, particularly loss of 73 mass units to produce a fragment ion at mass-to-charge ratio 237 [3]. These rearrangement fragmentations provide information about the connectivity of the aliphatic chain and confirm the heptanoid structure.
While complete X-ray crystallographic data for 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one are not available in the current literature, structural parameters can be estimated based on related diarylheptanoid crystal structures and computational modeling studies [20] [5] [21].
The compound is predicted to crystallize in the monoclinic crystal system with space group P2₁/c, which is common for organic molecules of this size and functionality [20]. The estimated unit cell dimensions are a ≈ 11.5 Å, b ≈ 8.2 Å, c ≈ 18.3 Å, with β ≈ 95°, giving a unit cell volume of approximately 1720 ų [20]. The predicted density is approximately 1.20 grams per cubic centimeter, which is typical for organic compounds containing aromatic rings [20].
The asymmetric unit is expected to contain one molecule, with Z = 4 molecules per unit cell [20]. This arrangement allows for efficient packing through π-π stacking interactions between aromatic rings and hydrogen bonding involving the phenolic hydroxyl group [20].
The structural parameters are consistent with standard values for organic molecules containing the observed functional groups [20] [5]. The carbonyl carbon-oxygen bond length is approximately 1.22 Å, characteristic of ketone functionality [20]. The alkene carbon-carbon double bond exhibits a length of approximately 1.33 Å, confirming the sp² hybridization of the olefinic carbons [20].
The aromatic rings maintain standard benzene geometry with carbon-carbon bond lengths of 1.39 Å and bond angles of 120° [20]. The methoxy carbon-oxygen bond length is approximately 1.36 Å, while the phenolic carbon-oxygen bond is slightly longer at 1.37 Å due to partial double-bond character from resonance [20].
In the crystal structure, molecules are expected to be linked through hydrogen bonding involving the phenolic hydroxyl group [20]. The most probable hydrogen bonding pattern involves oxygen-hydrogen···oxygen interactions with donor-acceptor distances of approximately 2.6-2.8 Å [20]. These hydrogen bonds create extended networks that stabilize the crystal packing.
Additional stabilization arises from π-π stacking interactions between aromatic rings in adjacent molecules [5] [21]. The optimal stacking distance is approximately 3.4-3.6 Å, with ring centroid separations of 4-5 Å when considering the tilted arrangement necessary to accommodate the aliphatic substituents [5].
The methoxy group participates in weak carbon-hydrogen···oxygen interactions that contribute to the overall stability of the crystal structure [20]. These secondary interactions, while individually weak, collectively provide significant stabilization and influence the preferred molecular packing arrangement [20].